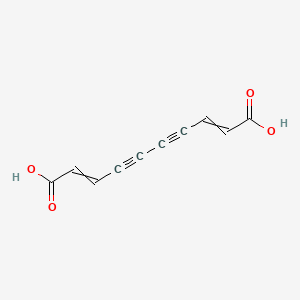

Deca-2,8-diene-4,6-diynedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

5579-61-3 |

|---|---|

Molecular Formula |

C10H6O4 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

deca-2,8-dien-4,6-diynedioic acid |

InChI |

InChI=1S/C10H6O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5-8H,(H,11,12)(H,13,14) |

InChI Key |

SBGFYSTZNFOIQT-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC(=O)O)C#CC#CC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deca 2,8 Diene 4,6 Diynedioic Acid and Its Esters

Convergent Synthetic Strategies for Polyacetylenic Scaffolds

The construction of complex polyacetylenic structures such as deca-2,8-diene-4,6-diynedioic acid is often best approached through convergent synthesis. This strategy involves the independent synthesis of key fragments of the molecule, which are then joined together in the later stages. For a symmetrical molecule like this compound, a common approach involves the coupling of two identical fragments containing the terminal alkene and carboxylic acid (or ester) functionalities with a central diyne unit, or the dimerization of a five-carbon fragment.

Key reactions in the synthesis of such polyacetylenic scaffolds include palladium-catalyzed cross-coupling reactions, which are instrumental in forming the carbon-carbon single and double bonds that constitute the backbone of the molecule. acs.orgwikipedia.org The choice of specific coupling partners and reaction conditions is crucial for achieving high yields and selectivity. acs.orgwikipedia.org

Palladium-Mediated Cross-Coupling Reactions in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental tools in the synthesis of conjugated systems like dienes, enynes, and diynes. acs.orgwikipedia.org These reactions are characterized by their high functional group tolerance and the ability to form carbon-carbon bonds with high efficiency and selectivity. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is particularly well-suited for the synthesis of the 4,6-diyne core of this compound.

For symmetrical diynes, a common strategy is the homocoupling of a terminal alkyne. However, for a more controlled construction, a stepwise approach using Sonogashira coupling is often preferred. One plausible route to the diyne core would involve the coupling of a terminal alkyne with a 1-haloalkyne. A variation of this is the Cadiot-Chodkiewicz coupling, which specifically describes the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diyne. rsc.orgrsc.orgorganic-chemistry.org This method can be adapted for symmetrical diyne synthesis by using the appropriate starting materials.

Recent advancements have focused on developing air-tolerant Sonogashira and Cadiot-Chodkiewicz coupling reactions, which simplifies the experimental setup. acs.orgchemistryviews.org The use of ascorbate (B8700270) as a reductant can suppress the unwanted formation of symmetrical buta-1,3-diyne side products in Cadiot-Chodkiewicz couplings. acs.orgchemistryviews.org

| Coupling Reaction | Catalyst System | Key Features |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, amine base | Couples terminal alkynes with aryl/vinyl halides. Can be adapted for diyne synthesis. |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, amine base | Couples terminal alkynes with 1-haloalkynes to form unsymmetrical diynes. |

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. iitk.ac.inyoutube.com This reaction is highly effective for the construction of the 2,8-diene units in this compound. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org

In a convergent synthesis, a vinyl halide containing the carboxylic acid or ester group could be coupled with an alkyne that will form part of the central diyne unit. The Heck reaction is versatile and can be applied to a wide range of substrates. iitk.ac.in A key advantage of the Heck reaction is its tolerance for various functional groups, which is crucial when dealing with molecules containing carboxylic acid or ester functionalities. youtube.com

Oxidative Heck reactions have also been developed, which allow for the coupling of vinylboronic acids with alkenes. nih.gov These methods can offer alternative regioselectivity compared to traditional Heck reactions. nih.gov

| Reaction | Catalyst System | Substrates | Product Feature |

| Heck Reaction | Pd(0) catalyst, base | Unsaturated halide and alkene | Forms a new C-C double bond, often with high E-selectivity. |

| Oxidative Heck Reaction | Pd(II) catalyst, oxidant | Vinylboronic acid and alkene | Offers alternative pathways for diene synthesis. |

Stereoselective Synthesis of Alkene Isomers

The biological and material properties of polyacetylenic compounds can be significantly influenced by the stereochemistry of their double bonds. Therefore, controlling the (E/Z)-isomerism of the alkene units in this compound is a critical aspect of its synthesis.

The stereochemical outcome of the Heck reaction is often predictable, with a strong preference for the formation of the trans (or E) isomer due to steric factors in the transition state. youtube.com This inherent selectivity is advantageous for the synthesis of the likely more stable (E,E)-isomer of this compound.

For the synthesis of specific isomers, other olefination methods can be employed. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, can provide good control over alkene geometry depending on the specific reagents and reaction conditions used. For instance, unstabilized ylides in the Wittig reaction typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Stereoselective reduction of an alkyne precursor can also be used to generate a specific alkene isomer. For example, the reduction of an alkyne with sodium in liquid ammonia (B1221849) (Birch reduction) typically yields the trans-alkene, while catalytic hydrogenation using Lindlar's catalyst produces the cis-alkene.

Even with highly stereoselective reactions, mixtures of (E) and (Z) isomers can sometimes be formed. The separation of these isomers is often challenging due to their similar physical properties. Several techniques have been developed to enhance isomeric purity.

Chromatographic methods are commonly employed for the separation of geometric isomers. Silica (B1680970) gel chromatography can be effective, and its selectivity can be enhanced by impregnating the silica with silver nitrate. researchgate.net The silver ions interact differently with the π-systems of the E and Z isomers, allowing for their separation. researchgate.net

High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is another powerful tool for separating isomers with high purity. nih.gov Additionally, nonaqueous capillary electrophoresis has been shown to be effective for the separation of E/Z isomers of certain organic compounds. nih.gov

In some cases, selective crystallization can be used to isolate a single, pure isomer from a mixture. researchgate.net Another approach involves the use of ion exchange media. A continuous process using an ion exchange medium treated with silver or copper ions has been patented for the separation of E and Z isomers of alkene alcohols and their derivatives. google.com

| Separation Method | Principle | Application |

| Silver Nitrate Impregnated Silica Gel Chromatography | Differential π-complexation of Ag+ with isomers | Separation of (E) and (Z) alkene isomers. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | High-purity separation of geometric isomers. |

| Nonaqueous Capillary Electrophoresis | Differential migration in an electric field in a non-aqueous medium | Separation of charged or chargeable (E)/(Z) isomers. |

| Ion Exchange with Ag+/Cu+ | Differential interaction with metal ion-exchanged resin | Continuous separation of alkene isomers. google.com |

Alternative and Emerging Synthetic Routes

While classical methods for the construction of polyynes often rely on coupling reactions, the scientific community is continuously exploring novel and more efficient synthetic strategies. These emerging routes aim to provide access to complex conjugated systems like this compound with greater control and versatility.

Radical-Mediated Coupling Approaches

Radical-mediated reactions have emerged as a powerful tool in organic synthesis, offering alternative pathways for the formation of carbon-carbon bonds. In the context of synthesizing complex molecules, radical cyclizations and couplings can provide access to structures that are challenging to obtain through traditional ionic reactions. springernature.com For the synthesis of dienediyne structures, radical-mediated approaches could involve the coupling of appropriately functionalized precursors. While specific examples for this compound are not extensively documented, the general principles of radical chemistry suggest potential synthetic disconnections. For instance, a convergent strategy could involve the radical coupling of two functionalized five-carbon fragments.

Organometallic Chemistry in Conjugated Systems Elaboration

Organometallic chemistry plays a pivotal role in the synthesis of conjugated systems. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz couplings, are fundamental for the construction of diyne and enyne moieties. nih.govnih.govalfa-chemistry.comacs.orgjk-sci.comrsc.orglibretexts.orgwikipedia.orgorganic-chemistry.org

The Sonogashira coupling , which involves the reaction of a terminal alkyne with a vinyl or aryl halide, is a powerful method for creating the enyne linkages present in this compound. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.org A plausible synthetic strategy would involve the coupling of a vinyl halide containing a protected carboxylic acid with a terminal alkyne.

The Cadiot-Chodkiewicz coupling offers another robust method for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt. nih.govalfa-chemistry.comacs.orgjk-sci.comrsc.org This reaction could be employed to construct the central diyne unit of the target molecule.

Furthermore, organocatalysis has emerged as a complementary approach to metal-catalyzed reactions, offering mild and selective transformations. nih.govunimi.itnih.govmdpi.com Organocatalytic methods could potentially be developed for the asymmetric synthesis of precursors to this compound, introducing chirality into the molecule. nih.gov

Derivatization Strategies of the Carboxylic Acid Functionality

The two carboxylic acid groups in this compound offer valuable handles for further molecular elaboration, enabling the synthesis of a variety of derivatives with tailored properties. Esterification and amidation are the most common transformations for this purpose.

Esterification Protocols for Enhanced Synthetic Versatility

The conversion of the dicarboxylic acid to its corresponding esters can enhance its solubility in organic solvents and provide a protecting group for the carboxylic acid functionality during subsequent synthetic steps. A variety of esterification methods can be employed.

Fischer-Speier esterification , the acid-catalyzed reaction with an alcohol, is a classical and straightforward method. chemguide.co.uk However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents are often preferred. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification at room temperature. nih.gov Other modern reagents and catalysts for esterification of dicarboxylic acids include di-2-thienyl carbonate and metal-exchanged montmorillonite (B579905) clays. researchgate.netresearchgate.net

| Catalyst/Reagent | Alcohol | Conditions | Yield (%) | Reference |

| H₂SO₄ | 2-Ethyl-1-hexanol | Heat | 85-98 | ijcce.ac.ir |

| Al³⁺-montmorillonite | Various alcohols | Mild | Good to Excellent | researchgate.net |

| Di-2-thienyl carbonate/DMAP | Various alcohols | Mild | Good to High | researchgate.net |

| Dichloroimidazolidinedione (DCID) | Benzyl alcohols | Room Temperature | 74-86 | nih.gov |

Table 1: Representative Esterification Methods for Dicarboxylic Acids

Amidation and Other Carboxyl Group Transformations

The formation of amides from the carboxylic acid groups opens up another avenue for creating diverse derivatives. Direct amidation of carboxylic acids with amines can be challenging due to salt formation. Therefore, coupling agents are typically employed to activate the carboxylic acid.

Common coupling reagents for amidation include carbodiimides (like DCC or EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. sciepub.com More recently, catalysts such as boric acid and Nb₂O₅ have been shown to effectively promote the direct amidation of carboxylic acids, including dicarboxylic acids, under milder and more environmentally friendly conditions. sciepub.comnih.govresearchgate.net The reaction of dicarboxylic acids with amines can lead to the formation of mono- or bis-amides, and in some cases, cyclic imides, depending on the reaction conditions and the chain length between the carboxyl groups. nih.govlibretexts.org

| Catalyst/Reagent | Amine | Conditions | Yield (%) | Reference |

| Nb₂O₅ | n-Octylamine | Not specified | High | researchgate.net |

| Boric acid | Various amines | Not specified | High | sciepub.com |

| Thionyl chloride (in situ acid chloride formation) | N-alkylanilines | Not specified | Good to Moderate | nih.gov |

| Mg(NO₃)₂·6H₂O or Imidazole | Urea | Not specified | Not specified | researchgate.net |

Table 2: Representative Amidation Methods for Dicarboxylic Acids

Beyond esterification and amidation, the carboxylic acid groups can undergo other transformations, such as reduction to alcohols or conversion to acid chlorides, which serve as versatile intermediates for a wider range of functionalizations. youtube.com The synthesis of the diol, Deca-2,8-diene-4,6-diyne-1,10-diol, has been reported, which could potentially be oxidized to the target dicarboxylic acid. nih.gov

Mechanistic Investigations of Deca 2,8 Diene 4,6 Diynedioic Acid Transformations

Reaction Mechanism Elucidation in Palladium-Catalyzed Coupling Reactions

The construction of the carbon skeleton of molecules like deca-2,8-diene-4,6-diynedioic acid heavily relies on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds. lumenlearning.com Understanding the mechanistic pathways is crucial for controlling the stereochemistry and achieving high yields.

Catalytic Cycle Analysis in Stereoselective Alkene Formation

The synthesis of the diene portions of the molecule would likely employ a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. lumenlearning.comfiveable.me These reactions proceed through a well-established catalytic cycle involving a palladium(0) active species.

The general catalytic cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the addition of an organic halide (e.g., a vinyl halide) to the active Pd(0) catalyst. This step oxidizes the palladium to a Pd(II) species, forming a new organopalladium complex. youtube.com

Transmetalation : The organopalladium(II) complex then reacts with an organometallic partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). libretexts.org In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. fiveable.me

Reductive Elimination : This is the final, product-forming step. The two organic ligands on the palladium center couple, forming a new carbon-carbon bond and the desired product. This process reduces the palladium back to its Pd(0) oxidation state, thus regenerating the active catalyst which can then re-enter the cycle. youtube.com

For the stereoselective formation of the alkenes in this compound, the geometry of the starting vinyl halides and organometallic reagents is critical. The cross-coupling process is generally stereospecific, meaning the E/Z configuration of the double bonds in the reactants is retained in the final product. mdpi.com For instance, coupling a (E)-vinyl boronic acid with a (E)-vinyl bromide will yield a product with (E,E)-diene stereochemistry.

Ligand Effects on Reaction Pathway Selectivity

The choice of ligand coordinated to the palladium center is paramount in controlling the catalyst's activity and selectivity. nih.gov Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties.

Bulky and electron-donating ligands are known to accelerate both the oxidative addition and reductive elimination steps. acs.org The formation of a coordinatively unsaturated, monoligated L1Pd(0) species is often considered the most catalytically active species. acs.org The steric bulk of the ligand facilitates the formation of this highly reactive intermediate.

The nature of the ligand can also influence the reaction pathway and stereoselectivity. Bidentate ligands, for example, can enforce a specific coordination geometry on the palladium center, which can enhance the rate of reductive elimination and prevent unwanted side reactions like beta-hydride elimination, thereby improving the yield and purity of the desired conjugated diene. acs.org

| Ligand | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Selectivity (E/Z) |

| P(t-Bu)3 | Pd(dba)2 | gem-Difluoroalkene | Styrene | 55 | >20:1 |

| dppf | Pd(dba)2 | gem-Difluoroalkene | Styrene | 63 | >20:1 |

| dppb | Pd(dba)2 | gem-Difluoroalkene | Styrene | 81 | >20:1 |

| dppe | Pd(dba)2 | gem-Difluoroalkene | Styrene | 75 | >20:1 |

| Xantphos | Pd(dba)2 | gem-Difluoroalkene | Styrene | 45 | >20:1 |

| This table presents data on ligand effects in a palladium-catalyzed Mizoroki-Heck reaction for the synthesis of monofluorinated 1,3-dienes, illustrating the critical role of ligand choice in optimizing reaction yield. The data is adapted from a study by Li, et al., and serves as a representative example of how ligand screening is used to optimize similar cross-coupling reactions. acs.org |

Reactivity of the Conjugated Polyene-Diyne System

The extensive π-system of this compound, featuring conjugated double and triple bonds activated by terminal carboxylic acid groups, makes it a versatile substrate for various chemical reactions.

Diels-Alder and Related Cycloaddition Pathways

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org The conjugated system of this compound can participate in this reaction in multiple ways.

As a Dienophile : The electron-withdrawing carboxylic acid groups activate the C2=C3 and C8=C9 double bonds, making them electron-poor. This makes the molecule an excellent dienophile for reactions with electron-rich dienes (a "normal-demand" Diels-Alder reaction). organic-chemistry.org

As a Diene : The conjugated diene units within the molecule could potentially react with a strong dienophile, although the s-cis conformation required for the reaction might be sterically hindered. orgoreview.com

Alkynyl Dienophile : The triple bonds can also act as dienophiles, reacting with a diene to form a cyclohexadiene ring, which could potentially undergo further reactions. organic-chemistry.org

Hexadehydro Diels-Alder : In a more specialized variant, the diyne portion could react with another alkyne (a "diynophile") to generate a highly reactive benzyne (B1209423) intermediate, which can be trapped to form substituted aromatic rings. wikipedia.org

The stereochemistry of the Diels-Alder reaction is highly predictable; the reaction proceeds via a syn addition, and the stereochemistry of the dienophile is retained in the product. orgoreview.com

| Reactant Type | Example Reactant | Role of this compound | Potential Product Structure |

| Electron-Rich Diene | 2,3-Dimethyl-1,3-butadiene | Dienophile (at C2=C3) | Substituted cyclohexene (B86901) ring fused to the main chain |

| Electron-Poor Dienophile | Maleic Anhydride | Diene (at C2-C5) | Cyclohexene adduct with the diyne-acid chain attached |

| Diene (reacting with alkyne) | Cyclopentadiene | Alkynyl Dienophile (at C4≡C5) | Bicyclic adduct containing a cyclohexadiene ring |

Electrophilic and Nucleophilic Additions to Carbon-Carbon Multiple Bonds

The polarized nature of the conjugated system allows for both electrophilic and nucleophilic addition reactions.

Nucleophilic Addition : The molecule is a prime candidate for conjugate addition (Michael or 1,4-addition). wikipedia.org The β-carbons (C3 and C8) are electrophilic due to the electron-withdrawing effect of the adjacent carboxylic acid groups. "Soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, or thiolates, will preferentially attack these positions in a 1,4-addition. wikipedia.org It is also conceivable that 1,6- or 1,8-additions could occur across the extended π-system. "Hard" nucleophiles, like organolithium reagents, are more likely to attack the carbonyl carbon directly in a 1,2-addition. rsc.org

Electrophilic Addition : The addition of electrophiles like hydrogen halides (HBr, HCl) or halogens (Br2) to the conjugated system is also possible. lumenlearning.com The initial attack by the electrophile on one of the double bonds would form a resonance-stabilized allylic carbocation. libretexts.orgmasterorganicchemistry.com This delocalized cation can then be attacked by the nucleophile at different positions, leading to a mixture of 1,2- and 1,4-addition products. The product distribution is often dependent on reaction conditions such as temperature. libretexts.orgmasterorganicchemistry.com Addition across the alkyne units is also feasible and would likely proceed through a less stable vinyl cation intermediate. libretexts.org

Oxidation and Reduction Chemistry of the Conjugated System

The multiple unsaturated bonds and functional groups offer various possibilities for oxidation and reduction.

Reduction : Complete reduction of all carbon-carbon multiple bonds can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. researchgate.net Selective reduction presents a greater challenge. The Luche reduction (NaBH4/CeCl3) could potentially reduce the carbonyl groups to allylic alcohols chemoselectively. researchgate.net To selectively reduce the alkynes to cis-alkenes, Lindlar's catalyst is the classic reagent. Regioselective reduction of one of the diene's double bonds might be possible through complexation with zirconocenes followed by protonolysis. rsc.org Transfer hydrogenation using formic acid with a palladium catalyst is another method for the selective hydrogenation of dienes. rsc.org

Oxidation : Strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4) would likely cause oxidative cleavage of the double and triple bonds, breaking down the carbon skeleton. Milder oxidation could achieve more selective transformations. For example, epoxidation of the alkenes could be performed using peroxy acids like m-CPBA. The Wacker-Tsuji oxidation protocol (PdCl2, O2) could potentially oxidize the terminal alkenes to carbonyl compounds. nih.govorganic-chemistry.org Furthermore, the alkyne units could be oxidized to α,β-diketones using specific photoredox catalysis methods. researchgate.net

| Reagent/Condition | Reaction Type | Potential Outcome on this compound |

| H2, Pd/C | Hydrogenation | Full reduction to Decanedioic acid |

| Lindlar's Catalyst, H2 | Selective Reduction | Reduction of alkynes to (Z,Z)-alkenes, yielding Deca-2,4,6,8-tetraenedioic acid |

| NaBH4, CeCl3 (Luche Reagent) | Selective Reduction | Reduction of conjugated system to allylic alcohols |

| m-CPBA | Epoxidation | Formation of diepoxides at the C2=C3 and C8=C9 double bonds |

| O3, then Zn/H2O | Ozonolysis | Cleavage of double bonds, leading to smaller, functionalized fragments |

| PdCl2, O2 (Wacker conditions) | Oxidation | Oxidation of alkene units to carbonyl functionalities |

Mechanisms of Decarboxylation and Related Degradation Pathways

The study of this compound and its transformations is a specialized area of research. While comprehensive mechanistic studies directly on this molecule are not widely published, significant insights can be drawn from research on structurally related compounds. The inherent reactivity of the conjugated diene, diyne, and dicarboxylic acid functionalities suggests several potential pathways for decarboxylation and degradation.

The decarboxylation of dicarboxylic acids can proceed through various mechanisms depending on the molecular structure and reaction conditions. For instance, the decarboxylation of some dicarboxylic acids is known to be catalyzed by metals such as copper or iron. A proposed mechanism for certain dienedioic acids involves a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to facilitate the reaction and control regioselectivity. nih.gov This process highlights the cooperative role of the diene motif and the carboxylic acid in promoting the reaction. nih.gov

In the absence of metal catalysts, thermal degradation becomes a primary pathway. For aliphatic polyesters derived from dicarboxylic acids, thermal decomposition has been described to occur mainly through β-hydrogen bond scission. nih.gov However, for a molecule like this compound, the conjugated system of double and triple bonds introduces other potential degradation routes.

One of the most significant related degradation pathways for compounds containing diacetylene units is solid-state polymerization. oup.comaip.orgulsu.ru This topochemical reaction can be initiated by heat or UV irradiation and is highly dependent on the molecular packing in the crystal lattice. oup.comaip.orgulsu.ru The polymerization proceeds via a 1,4-addition of adjacent diacetylene units, leading to the formation of a fully conjugated polymer. ulsu.ru For this to occur, the diacetylene monomers must be aligned at a specific distance (approximately 4.9 Å) and orientation. oup.com This process is a diffusionless transformation, meaning the crystalline characteristics of the monomer are often preserved in the resulting polymer crystal. oup.com The reactivity in topochemical polymerization is sensitive to the molecular geometry, and even small changes can inhibit the reaction. rsc.org

The conjugated diene portion of the molecule also introduces specific reactivity. Conjugated dienes can undergo electrophilic addition reactions, yielding both 1,2- and 1,4-addition products. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the diene, which forms a resonance-stabilized allylic carbocation. libretexts.org The subsequent nucleophilic attack can occur at two different positions, leading to a mixture of products. masterorganicchemistry.comlibretexts.org The reaction conditions, particularly temperature, can influence the product distribution, with lower temperatures often favoring the kinetic product (1,2-addition) and higher temperatures favoring the thermodynamic product (1,4-addition). masterorganicchemistry.com

Furthermore, the thermal degradation of polymers containing carboxylic acid functionalities can involve the formation of cyclic anhydrides, especially if the carboxylic acid groups are in a cis-configuration. researchgate.net The presence of a trans configuration can hinder this process and lead to decarboxylation becoming a more competitive pathway at higher temperatures. researchgate.net

The following table summarizes potential reaction pathways and the key influencing factors based on studies of related compounds.

| Transformation | Key Mechanistic Features | Influencing Factors | Relevant Compound Class |

| Decarboxylation | Metal-catalyzed (e.g., Heck-decarboxylate coupling) nih.gov | Presence of metal catalysts (Cu, Pd), molecular geometry nih.gov | Dienedioic acids nih.gov |

| Solid-State Polymerization | Topochemical 1,4-addition of diacetylene units ulsu.ru | Crystal packing, intermolecular distances, UV/gamma irradiation, pressure oup.comaip.orgulsu.ru | Diacetylenes oup.comaip.orgulsu.ru |

| Electrophilic Addition | Formation of resonance-stabilized allylic carbocation libretexts.org | Temperature, nature of electrophile and nucleophile masterorganicchemistry.comlibretexts.org | Conjugated dienes masterorganicchemistry.comlibretexts.org |

| Anhydride Formation | Intramolecular cyclization of dicarboxylic acids researchgate.net | Stereochemistry of carboxylic acid groups (cis vs. trans) researchgate.net | Copolymers with dicarboxylic acids researchgate.net |

| Thermal Decomposition | β-hydrogen bond scission nih.gov | Temperature nih.gov | Aliphatic polyesters nih.gov |

It is important to note that for this compound, these pathways may compete or occur sequentially. For example, thermal conditions could potentially induce both decarboxylation and polymerization. Detailed experimental and computational studies on this compound are necessary to fully elucidate the specific mechanisms and product distributions under various conditions.

Theoretical and Computational Chemistry of Deca 2,8 Diene 4,6 Diynedioic Acid

Electronic Structure Analysis and Conjugation Effects

The electronic structure of deca-2,8-diene-4,6-diynedioic acid is dominated by its extensive π-conjugated system, which involves the two double bonds (dienes), two triple bonds (diynes), and the carbonyl groups of the carboxylic acid moieties. This conjugation dictates the molecule's electronic and photophysical properties.

Density Functional Theory (DFT) is a powerful computational tool for examining the electronic structure of molecules like this compound. DFT calculations can predict the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. For this molecule, the HOMO is expected to be a π-orbital delocalized across the entire carbon backbone, while the LUMO would be a corresponding π*-antibonding orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that can be correlated with the molecule's chemical reactivity and the wavelength of its longest electronic absorption. Due to the extensive conjugation, a relatively small HOMO-LUMO gap is anticipated for this compound. DFT studies on similar conjugated enediyne systems have consistently shown that increasing the length of the conjugated path leads to a smaller HOMO-LUMO gap. digitellinc.comnih.gov

Electron distribution analysis through DFT, often visualized using electrostatic potential maps, would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carboxylic acid groups are expected to be the most electronegative, creating significant negative electrostatic potential. The conjugated carbon chain would exhibit a more complex distribution, with the delocalized π-electrons being susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.5 eV | Energy difference, indicative of chemical reactivity and electronic transition energy. |

| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outcomes for a molecule with this structure based on DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a more rigorous description of the ground state electronic properties. wikipedia.org Methods like Hartree-Fock (HF), followed by corrections for electron correlation such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to obtain highly accurate ground state energies and wavefunctions.

For this compound, ab initio calculations would be instrumental in precisely determining the molecular geometry and the subtle effects of electron correlation on the electronic structure. While computationally more demanding than DFT, these methods serve as a benchmark for validating the results from more approximate methods. uoa.gr

Conformational Analysis and Stereochemical Prediction

The presence of single bonds in the carbon chain of this compound allows for rotational freedom, leading to various possible conformations. The stereochemistry of the double bonds (E/Z isomers) also contributes to the structural diversity of this molecule.

Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of flexible molecules. nih.gov By simulating the atomic motions over time, MD can identify the most stable and populated conformations at a given temperature. For dicarboxylic acids, MD simulations have shown that intermolecular interactions, particularly hydrogen bonding, play a significant role in determining the preferred conformations in the condensed phase. acs.orgnih.gov

An MD simulation of this compound would likely reveal a dynamic equilibrium between several low-energy conformers. The orientation of the two carboxylic acid groups relative to each other and the planarity of the conjugated system would be key variables. In solution, the interaction with solvent molecules would also influence the conformational preferences. nih.govrutgers.edu

To obtain a more precise understanding of the conformational energetics, quantum chemical methods can be used to calculate the energy barriers for rotation around the single bonds. By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them.

For this compound, the rotational barriers around the C-C bonds adjacent to the diene and diyne moieties would be of particular interest. These barriers would determine the degree of flexibility of the carbon backbone and the ease of interconversion between different conformers. DFT methods are well-suited for these types of calculations, providing a good balance between accuracy and computational cost. acs.org

Table 2: Hypothetical Calculated Rotational Barriers for this compound

| Rotational Bond | Barrier Height (kcal/mol) | Description |

| C3-C4 (adjacent to diene) | ~ 4-6 | Rotation leading to different orientations of the carboxylic acid group relative to the conjugated chain. |

| C7-C8 (adjacent to diene) | ~ 4-6 | Similar to C3-C4 rotation, affecting the other end of the molecule. |

Note: The values in this table are illustrative estimates based on typical rotational barriers in conjugated systems.

Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of novel compounds.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). For this compound, the extensive conjugation is expected to result in strong absorption in the UV region, with the possibility of tailing into the visible spectrum. nih.govnih.gov The main absorption peak would correspond to the HOMO-LUMO transition (a π-π* transition).

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands in an IR spectrum. Key predicted vibrational modes for this molecule would include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1750 cm⁻¹), the C≡C stretch (~2100-2200 cm⁻¹), and the C=C stretch (~1600-1650 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. The protons on the double bonds are expected to appear in the vinylic region of the ¹H NMR spectrum (δ 5-7 ppm), while the carboxylic acid protons would be highly deshielded (δ >10 ppm). The sp-hybridized carbons of the alkyne groups would have characteristic shifts in the ¹³C NMR spectrum (δ 65-90 ppm).

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Peaks | Interpretation |

| UV-Vis (λmax) | ~280-320 nm | π → π* transition of the conjugated system. |

| IR (cm⁻¹) | ~3000 (broad), ~2200, ~1720, ~1630 | O-H stretch, C≡C stretch, C=O stretch, C=C stretch. |

| ¹H NMR (δ, ppm) | 10-12, 5.5-7.0 | Carboxylic acid protons, vinylic protons. |

| ¹³C NMR (δ, ppm) | ~170, 120-140, 70-85 | Carbonyl carbons, vinylic carbons, alkynyl carbons. |

Note: The values in this table are illustrative and represent typical predicted spectroscopic data for a molecule with this structure.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy, primarily through Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of complex molecules like this compound. These predictions are invaluable for identifying the molecule and understanding its structural characteristics.

For a molecule with the complexity of this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed vibrational analysis. nih.govresearchgate.net The calculated spectra are expected to exhibit characteristic bands corresponding to the various functional groups present.

The most intense IR absorptions are anticipated to arise from the stretching vibrations of the polar C=O and O-H bonds of the carboxylic acid groups. The C=C and C≡C stretching vibrations, while also present, are typically of lower intensity in the IR spectrum due to the non-polar nature of the central conjugated system.

Conversely, in the Raman spectrum, the stretching vibrations of the symmetric C≡C and C=C bonds of the diene and diyne moieties are expected to be the most prominent features. This is a direct consequence of the significant change in polarizability associated with these vibrations in the highly conjugated system. The principle of mutual exclusion, which applies to centrosymmetric molecules, suggests that vibrations that are intense in the Raman spectrum will be weak or absent in the IR spectrum, and vice versa.

A potential energy distribution (PED) analysis can be employed to provide a detailed assignment of the calculated vibrational modes, linking them to specific bond stretches, bends, and torsions within the molecule. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Strong | Weak |

| C=O Stretch (Carboxylic Acid) | 1750-1700 | Strong | Medium |

| C≡C Stretch (Asymmetric) | 2200-2150 | Medium | Weak |

| C≡C Stretch (Symmetric) | 2150-2100 | Weak | Strong |

| C=C Stretch (Diene) | 1650-1600 | Medium | Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong | Weak |

| O-H Bend (Carboxylic Acid) | 1440-1395 | Medium | Weak |

Note: These are illustrative values based on typical ranges for the respective functional groups and may vary based on the specific computational method and level of theory employed.

Theoretical UV-Vis and ECD Spectral Predictions for Conjugated Systems

The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of such molecules. nih.gov

The principal electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the lowest energy electronic transition. For extended polyynes, the HOMO-LUMO gap decreases as the length of the conjugated system increases, leading to a red-shift (shift to longer wavelengths) in the absorption maximum (λ_max). nih.govnih.gov

For this compound, TD-DFT calculations would likely predict a series of intense π → π* transitions. The presence of the carboxylic acid groups may also lead to weaker n → π* transitions at longer wavelengths, involving the non-bonding electrons of the carbonyl oxygens.

If the molecule were chiral, for instance, due to specific stereoisomers or interactions with a chiral environment, Electronic Circular Dichroism (ECD) spectroscopy would be a valuable tool for stereochemical analysis. TD-DFT can be used to predict ECD spectra, which show the differential absorption of left and right circularly polarized light. researchgate.netrespectprogram.org The sign and intensity of the Cotton effects in the calculated ECD spectrum can be correlated with the absolute configuration of the molecule.

Table 2: Illustrative Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~350 | > 0.5 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | > 0.3 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~250 | > 0.2 | HOMO → LUMO+1 (π → π*) |

Note: The presented values are hypothetical and serve to illustrate the type of data obtained from TD-DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult or impossible to observe experimentally.

Computational Elucidation of Organic Reaction Mechanisms

For a molecule like this compound, with its array of reactive sites, several reaction pathways can be computationally explored. For example, cycloaddition reactions, such as the Diels-Alder reaction, are of significant interest. researchgate.netmdpi.com The diene moieties in the molecule could potentially react with a dienophile.

Computational modeling can be used to determine whether such a reaction would proceed through a concerted or a stepwise mechanism. By locating the transition state(s) and any intermediates along the reaction coordinate, a detailed picture of the reaction mechanism can be constructed. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the reactants and products.

Furthermore, computational methods can be used to investigate other potential reactions, such as polymerization through the diene or diyne functionalities, or nucleophilic additions to the activated double and triple bonds.

Energetic Profiling of Synthetic Steps and Proposed Transformations

A key aspect of reaction pathway modeling is the determination of the energetic profile of the reaction. This involves calculating the relative energies of the reactants, transition states, intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the reaction rate.

For a proposed synthetic step, such as the dimerization or oligomerization of this compound, computational methods can be used to compare the energetic profiles of different possible pathways. This can help in identifying the most likely reaction mechanism and predicting the reaction's feasibility under different conditions.

For instance, in a hypothetical Diels-Alder reaction involving this compound as the diene, DFT calculations could be used to determine the activation energies for the formation of endo and exo products, thereby predicting the stereoselectivity of the reaction.

Table 3: Illustrative Energetic Profile for a Hypothetical Reaction Step (e.g., Dimerization)

| Species | Relative Energy (kcal/mol) |

| Reactants (2 molecules) | 0.0 |

| Transition State | +25.0 |

| Dimer Product | -15.0 |

Note: These values are for illustrative purposes only and would need to be calculated for a specific reaction using appropriate computational methods.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. emerypharma.com For deca-2,8-diene-4,6-diynedioic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. emerypharma.comnumberanalytics.com

¹H and ¹³C NMR (1D): The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons (H-2, H-3, H-8, H-9) and the acidic protons of the two carboxyl groups. The chemical shifts of the vinylic protons are influenced by their position within the conjugated system and their stereochemical relationship. nih.gov The ¹³C NMR spectrum would reveal signals for the carboxyl carbons, the sp-hybridized carbons of the diyne moiety (C-4, C-5, C-6, C-7), and the sp²-hybridized carbons of the alkene groups (C-2, C-3, C-8, C-9). aocs.org

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings. For this compound, a ¹H-¹H COSY spectrum would show a critical cross-peak between the vicinal vinylic protons, H-2 and H-3, and another between H-8 and H-9, confirming their connectivity within the two separate ethylene (B1197577) units. emerypharma.commagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. magritek.com An HSQC spectrum would definitively link the vinylic proton signals (H-2, H-3, H-8, H-9) to their corresponding carbon signals (C-2, C-3, C-8, C-9), providing clear assignments for the alkene portions of the molecule. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons, which is essential for determining stereochemistry, as discussed below. harvard.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1, C10 (COOH) | ~12.0 | ~170 | H2 to C1; H9 to C10 |

| C2, C9 (-CH=) | ~6.0 - 7.5 | ~125 - 145 | H3 to C2; H8 to C9 |

| C3, C8 (=CH-) | ~6.0 - 7.5 | ~125 - 145 | H2 to C3; H9 to C8 |

| C4, C7 (-C≡) | - | ~70 - 90 | H3 to C4; H8 to C7 |

| C5, C6 (≡C-) | - | ~70 - 90 | H3 to C5; H8 to C6 |

The stereochemistry of the double bonds at C-2 and C-8 (E or Z configuration) is a critical structural feature. Advanced NMR pulse sequences are employed to determine these configurations. numberanalytics.com

The primary indicator is the magnitude of the three-bond proton-proton coupling constant (³JHH) between the vinylic protons (H-2/H-3 and H-8/H-9), which can be precisely measured from the high-resolution 1D ¹H NMR spectrum. Generally, a larger coupling constant (~12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (~7-12 Hz) suggests a cis (Z) configuration.

For further confirmation, 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used. harvard.edu These sequences detect protons that are close in space. For a cis (Z) isomer, a strong NOE cross-peak would be observed between the vinylic protons (e.g., H-2 and H-3). For the trans (E) isomer, this correlation would be absent. Instead, correlations to other nearby protons would define the geometry. The continuous evolution of sophisticated pulse sequences, often involving features like adiabatic pulses and pulsed field gradients, enhances the sensitivity and resolution of these experiments, allowing for more reliable stereochemical assignments even with small sample quantities. utoronto.castrath.ac.uknih.gov

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including FTIR and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FTIR spectroscopy is highly effective for identifying polar functional groups. For this compound, the spectrum is expected to be dominated by features of the carboxylic acid groups. A very broad absorption band would appear in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch.

The carbon-carbon double bond (C=C) stretch of the conjugated alkene is expected to appear in the 1600-1650 cm⁻¹ region. The carbon-carbon triple bond (C≡C) stretch typically absorbs in the 2100-2260 cm⁻¹ range. However, due to the symmetrical nature of the diyne moiety in this molecule, this vibration may have a very weak intensity or be completely inactive in the IR spectrum due to a lack of change in the dipole moment. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Alkene | C=C stretch | 1600 - 1650 | Medium to Weak |

| Alkyne | C≡C stretch | 2100 - 2260 | Very Weak or Inactive |

Raman spectroscopy is an excellent complementary technique to FTIR, as it is particularly sensitive to vibrations of non-polar, symmetric bonds. nih.gov For this compound, Raman spectroscopy is exceptionally well-suited for analyzing the conjugated carbon backbone. oxinst.com

The symmetric C≡C stretching vibrations of the diyne unit, which are weak in the FTIR spectrum, are expected to produce a very strong signal in the Raman spectrum, typically in the 2100-2250 cm⁻¹ region. researchgate.netnih.gov Likewise, the C=C stretching vibration will also give a strong Raman signal. The exact frequencies of these bands are sensitive to the extent of π-electron delocalization, providing valuable insight into the electronic nature of the conjugated system. oxinst.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and elemental formula of the compound and to gain structural information by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would be used to determine the accurate mass of the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). This allows for the unambiguous determination of the molecular formula, C₁₀H₄O₄.

Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of the isolated molecular ion. nih.govoup.com For dicarboxylic acids, characteristic fragmentation pathways include the sequential neutral losses of water (H₂O) and carbon dioxide (CO₂). researchgate.net Cleavage of the carbon chain can also occur, providing further evidence for the proposed connectivity of the alkene and alkyne units. Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy. nih.govchalmers.se

Table 3: Key Ions Expected in the Mass Spectrum of this compound

| Ion | m/z (Nominal) | Description |

| [C₁₀H₄O₄ - H]⁻ | 187 | Deprotonated Molecular Ion |

| [M - H - H₂O]⁻ | 169 | Loss of Water |

| [M - H - CO₂]⁻ | 143 | Loss of Carbon Dioxide (Decarboxylation) |

| [M - H - H₂O - CO₂]⁻ | 125 | Sequential Loss of Water and CO₂ |

| [M - H - 2CO₂]⁻ | 99 | Loss of both Carboxyl Groups as CO₂ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within a few parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₀H₈O₄, the expected exact mass can be calculated. This theoretical value is then compared against the experimentally obtained mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. A close correlation between the theoretical and experimental mass provides strong evidence for the proposed elemental composition.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈O₄ |

| Theoretical Exact Mass | 192.0423 u |

| Experimental Mass (Hypothetical) | 192.0421 u |

| Mass Accuracy (Hypothetical) | 1.04 ppm |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) provides valuable information about the connectivity of atoms within a molecule by inducing fragmentation and analyzing the resulting daughter ions. In a typical MS/MS experiment, precursor ions corresponding to the protonated or deprotonated molecule of interest are selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. Cleavage of the carbon-carbon bonds within the dien-diyne chain would also be expected, providing further confirmation of the core structure.

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation | Daughter Ion (m/z) | Neutral Loss |

| 191.0344 ([M-H]⁻) | Loss of CO₂ | 147.0446 | 43.9898 u |

| 191.0344 ([M-H]⁻) | Loss of H₂O | 173.0238 | 18.0106 u |

| 147.0446 | Loss of CO₂ | 103.0548 | 43.9898 u |

This table outlines predicted fragmentation based on the compound's structure. Actual experimental data would be required for verification.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure

While mass spectrometry reveals the elemental composition and connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Growing a suitable single crystal of this compound is the first and often most challenging step for this analysis. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision.

Table 3: Hypothetical Bond Lengths for this compound from Single Crystal XRD

| Bond Type | Expected Length (Å) |

| C=C (diene) | ~1.34 Å |

| C≡C (diyne) | ~1.20 Å |

| C-C (single) | ~1.46 Å |

| C=O (carboxyl) | ~1.23 Å |

| C-O (carboxyl) | ~1.32 Å |

These are typical bond lengths and would be precisely determined by the X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For this compound, PXRD would be used to assess the purity of a synthesized batch, identify different polymorphic forms (if they exist), and monitor any phase transitions that may occur under different conditions. The positions and intensities of the diffraction peaks in the PXRD pattern are characteristic of the crystal lattice parameters.

Applications of Deca 2,8 Diene 4,6 Diynedioic Acid in Advanced Materials and Chemical Systems

Polymerization Research and Macromolecular Architecture

The rigid and conjugated backbone of deca-2,8-diene-4,6-diynedioic acid makes it an exceptional monomer for the synthesis of advanced polymeric materials. The presence of the diacetylene unit is particularly crucial, as it allows for polymerization reactions that can lead to highly ordered and conjugated polymer chains with unique properties.

Synthesis of Conjugated Polymers via this compound Monomers

This compound serves as a monomer for the creation of conjugated polymers. The resulting polymers possess a backbone with alternating single, double, and triple bonds, which leads to extensive π-electron delocalization. This delocalization is the source of the material's valuable electronic and optical properties, making them suitable for applications in organic electronics, sensors, and nonlinear optics.

The polymerization of diacetylene-containing monomers can be initiated by various stimuli, including heat, UV radiation, or gamma rays. In the case of this compound, the dicarboxylic acid groups can influence the packing of the monomers in the solid state, which in turn can direct the polymerization process. Research on the structurally similar deca-2,8-diene-4,6-diyne-1,10-diol and its derivatives has shown that these molecules can be readily polymerized in the solid state. researchgate.net This suggests that this compound would also be a viable monomer for producing highly conjugated polymers.

Exploration of Polymerization Mechanisms (e.g., Topochemical Polymerization)

A key polymerization mechanism for diacetylene-containing monomers like this compound is topochemical polymerization. This type of solid-state reaction is highly dependent on the crystal packing of the monomer molecules. For an efficient topochemical polymerization to occur, the diacetylene moieties of adjacent monomers must be aligned in a specific orientation and within a certain distance of each other.

The polymerization proceeds via a 1,4-addition reaction across the conjugated diyne system of neighboring monomers, initiated by UV light or heat. This process results in the formation of a fully conjugated polymer chain with a repeating ene-yne structure. A significant advantage of topochemical polymerization is the potential to produce large, defect-free single crystals of the polymer, which is often difficult to achieve with other polymerization techniques. The carboxylic acid groups of this compound are expected to play a crucial role in directing the crystal packing through hydrogen bonding, thereby facilitating this highly ordered polymerization.

Supramolecular Chemistry and Self-Assembly Research

The bifunctional nature of this compound, with its rigid conjugated core and terminal hydrogen-bonding carboxylic acid groups, makes it an ideal candidate for the construction of complex supramolecular architectures.

Utilization in the Construction of Ordered Nanostructures

The self-assembly of this compound can lead to a variety of ordered nanostructures, such as nanofibers, ribbons, and sheets. This process is driven by a combination of hydrogen bonding between the carboxylic acid groups and π-π stacking interactions between the conjugated backbones of the molecules. The resulting nanostructures can exhibit interesting electronic and photophysical properties, which can be tuned by controlling the self-assembly conditions. Furthermore, the diacetylene units within these self-assembled structures can be subsequently polymerized to create stabilized, conjugated covalent nanostructures with enhanced mechanical and electronic properties.

Design of Hydrogen-Bonded Frameworks and Metal-Organic Frameworks (MOFs)

The carboxylic acid groups of this compound are excellent hydrogen bond donors and acceptors, making them ideal for the construction of robust hydrogen-bonded frameworks. nih.govmdpi.comnih.govresearchgate.netsoton.ac.uk These frameworks are ordered, crystalline structures held together by strong, directional hydrogen bonds. By co-crystallizing this compound with other molecules that have complementary hydrogen-bonding sites, it is possible to design and synthesize a wide range of crystalline materials with tailored architectures and properties.

Furthermore, the dicarboxylate functionality allows this compound to act as a linker in the formation of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The rigid and linear nature of the this compound linker can lead to the formation of MOFs with well-defined pores and channels, making them promising materials for gas storage, separation, and catalysis. While specific MOFs based on this exact linker are not yet widely reported, the principles of MOF design using similar dicarboxylic acid linkers are well-established.

Role as a Building Block in Complex Chemical Syntheses

Beyond its use in materials science, this compound can also serve as a versatile building block in organic synthesis for the construction of more complex molecules. Its unique combination of functional groups and a conjugated system offers multiple reaction sites for chemical transformations.

The diene and diyne functionalities can participate in a variety of reactions, such as cycloadditions, cross-coupling reactions, and reductions, to introduce new structural motifs. The carboxylic acid groups can be converted into a range of other functional groups, including esters, amides, and alcohols, providing further avenues for derivatization. For instance, dienedioic acids have been demonstrated as useful diene building blocks in directed Heck-decarboxylate coupling reactions. This bifunctionality makes this compound a valuable precursor for the synthesis of natural products, pharmaceuticals, and other functional organic molecules. While specific total syntheses starting from this compound are not extensively documented in readily available literature, its structural features suggest significant potential in this area.

Precursor for Optoelectronic Materials

There are no available research findings or data to support the application of this compound as a precursor for optoelectronic materials.

Intermediate in the Synthesis of Novel Organic Frameworks

There are no available research findings or data to support the use of this compound as an intermediate in the synthesis of novel organic frameworks.

Future Directions and Emerging Research Challenges

Development of More Sustainable and Greener Synthetic Protocols

The synthesis of highly unsaturated and functionalized molecules like Deca-2,8-diene-4,6-diynedioic acid has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of its production hinges on the development of more sustainable and environmentally friendly synthetic strategies.

Historically, the construction of polyyne frameworks depended heavily on copper-catalyzed oxidative acetylenic coupling reactions. nih.gov While effective, these methods often require stoichiometric amounts of copper salts and can lead to the formation of undesired byproducts. A significant leap forward involves the adoption of transition-metal-catalyzed alkynylation reactions, which offer greater control and efficiency. nih.gov

A particularly promising avenue for greener synthesis is the use of "masked alkynes." This innovative approach involves the temporary protection of the reactive alkyne groups, for instance, through coordination with cobalt complexes. chemrxiv.org This strategy allows for the stepwise and controlled assembly of the polyyne chain, minimizing side reactions and improving yields. The subsequent deprotection under mild conditions would then reveal the desired this compound.

Furthermore, inspiration from nature offers a compelling blueprint for sustainable synthesis. The discovery of naturally occurring polyynes in various organisms, from bacteria to plants, suggests the existence of highly efficient enzymatic pathways for their production. nih.govrsc.org Harnessing these biosynthetic routes or developing bio-inspired catalysts could pave the way for the completely green synthesis of this compound and its derivatives.

| Synthetic Strategy | Description | Potential Advantages for Greener Synthesis |

| Transition-Metal-Catalyzed Alkynylation | Utilizes catalysts like palladium or copper to facilitate the coupling of alkyne precursors. nih.gov | Higher selectivity, lower catalyst loading, and milder reaction conditions compared to classical methods. |

| Masked Alkyne Chemistry | Temporarily protects the alkyne functionality using coordinating metals like cobalt. chemrxiv.org | Enables controlled, stepwise synthesis, reducing byproducts and increasing overall efficiency. |

| Biosynthesis and Bio-inspired Catalysis | Mimics or directly uses enzymatic pathways found in nature to construct the polyyne backbone. rsc.org | Utilizes renewable resources, operates under mild aqueous conditions, and is inherently biodegradable. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The rich electronic structure of this compound, arising from its extended π-conjugation, makes it a tantalizing substrate for exploring novel chemical reactions and transformations. Its inherent reactivity, a characteristic of many polyynes, can be harnessed to create even more complex and functional molecules. nsf.govresearchgate.net

One of the most exciting areas of future research is the use of this compound as a building block for supramolecular structures. The linear, rigid nature of the molecule makes it an ideal candidate for the construction of molecular wires and other nanoscale architectures. By threading these molecules through macrocycles, researchers can create rotaxanes and catenanes, which are interlocked molecular assemblies with unique properties. chemrxiv.orgnsf.gov The carboxylic acid end groups of this compound are particularly well-suited for anchoring these structures to surfaces or for further functionalization.

The potential for post-synthetic modification of materials incorporating this diynedioic acid is another fertile ground for discovery. For instance, the integration of conjugated diynes into perovskite solar cells has been shown to dramatically alter their electronic properties and stability upon thermal polymerization. researchgate.net Similar transformations could be envisioned for this compound, allowing for the in-situ creation of conductive polymers within a material matrix. This opens the door to creating "smart" materials whose properties can be tuned after fabrication.

| Reactivity Pattern | Description | Potential Outcome |

| Supramolecular Assembly | Utilizing the linear structure to form interlocked molecules like rotaxanes and catenanes. chemrxiv.orgnsf.gov | Creation of molecular machines, switches, and highly stable "insulated molecular wires." |

| Topochemical Polymerization | Solid-state polymerization initiated by heat or light, driven by the packing of the molecules in a crystal lattice. | Formation of highly ordered, conjugated polymers with anisotropic electronic and optical properties. |

| Post-Synthetic Modification in Composites | Chemical transformation of the diynedioic acid after its incorporation into a larger material system, such as a perovskite. researchgate.net | In-situ generation of conductive networks, leading to enhanced charge transport and material stability. |

Integration of this compound into Advanced Functional Materials

The unique combination of a rigid, conjugated backbone and terminal carboxylic acid groups makes this compound a prime candidate for integration into a new generation of advanced functional materials. The carboxylic acid moieties provide a handle for forming strong interactions with surfaces and other molecules, such as hydrogen bonding or the formation of metal-carboxylate frameworks.

A key application lies in the field of organic electronics. The conjugated system of this compound is expected to facilitate efficient charge transport, making it a potential component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to form self-assembled monolayers on conductive or semiconductive surfaces via the carboxylic acid groups could lead to improved device performance and stability.

Furthermore, the polymerization of this compound could lead to the formation of novel carbon-rich polymers with intriguing properties. These polymers could exhibit high thermal stability, significant nonlinear optical activity, and tunable conductivity, making them suitable for applications ranging from protective coatings to components in optical communication systems. The diene and diyne functionalities offer multiple reactive sites for controlled polymerization, allowing for the synthesis of polymers with precisely defined architectures.

Interdisciplinary Research Opportunities with Allied Fields (e.g., Photochemistry, Nanotechnology)

The full potential of this compound can only be unlocked through collaborative efforts that bridge the gap between chemistry and other scientific disciplines. The molecule's inherent properties make it a natural fit for exploration in fields such as photochemistry and nanotechnology.

In the realm of photochemistry , the extended conjugation of this compound suggests that it will have interesting light-absorbing and emitting properties. Research in this area could focus on understanding its photophysical behavior, including its fluorescence quantum yield, excited-state lifetime, and potential for use in applications like photodynamic therapy or as a fluorescent probe. The interaction of light with materials containing this molecule could also be harnessed for photo-switching or data storage applications.

Nanotechnology offers a vast playground for the application of this molecule. The concept of using polyynes as "insulated molecular wires" by encapsulating them within nanotubes or threading them through nanohoops is a prime example of the synergy between polyyne chemistry and nanotechnology. nsf.gov The carboxylic acid end groups of this compound would be instrumental in connecting these molecular wires to other nanoscale components, such as quantum dots or graphene sheets, to create complex nanoelectronic circuits.

The integration of this compound into metal-organic frameworks (MOFs) is another exciting interdisciplinary frontier. The carboxylic acid groups can act as linkers to connect metal nodes, creating porous materials with high surface areas. The conjugated backbone of the molecule could impart unique electronic or optical properties to the MOF, leading to applications in gas storage, separation, and catalysis.

Q & A

Q. What structural characteristics define Deca-2,8-diene-4,6-diynedioic acid, and how do they influence its reactivity?

this compound contains conjugated diene (C2–C8) and diyne (C4–C6) moieties, which confer unique electronic properties and reactivity. The linear arrangement of unsaturated bonds allows for potential applications in polymerization (e.g., polydiacetylenes) and interactions with chiral selectors in chromatography. Structural analogs like (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (found in natural product libraries) highlight the role of stereochemistry and hydroxyl groups in modulating solubility and biological activity .

Q. What natural sources or analogs of this compound are documented, and how are they isolated?

Analogs such as (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol and (R,E)-Deca-2-ene-4,6-diyne-1,8-diol are cataloged in natural product libraries, often isolated via solvent extraction followed by chromatographic purification (e.g., silica gel column chromatography). These compounds are typically sourced from plant extracts or microbial metabolites, with structural variations influencing their bioactivity and stability .

Advanced Research Questions

Q. How can enantiomers of diamino derivatives of this compound be separated using chiral HPLC?

A validated method employs a chiral stationary phase with eremomycin, a macrocyclic glycopeptide antibiotic, grafted onto silica gel (pore size: 11 nm, surface area: 300 m²/g). The column (5 µm, 4.0 × 250 mm) separates enantiomers like (2S,9S)- and (2R,9R)-diamino-2,9-dibenzyldeca-4,6-diynedioic acid under isocratic conditions. Mobile phase optimization (e.g., pH, organic modifier) is critical for resolving structurally similar enantiomers .

Q. What parameters must be validated when quantifying enantiomeric purity of this compound derivatives?

Key validation parameters include:

Q. How does poly(deca-4,6-diynedioic acid) (PDDA) degrade under environmental conditions, and what are the degradation products?

PDDA undergoes rapid photooxidation in sunlight and air, decomposing fully within a week. The process yields biocompatible succinic acid as the primary product, with no microplastic residues. Degradation kinetics depend on oxygen availability and UV intensity, making PDDA a model for environmentally self-degradable conjugated polymers .

Q. How is PDDA utilized as a bioorthogonal Raman probe in live-cell imaging?

PDDA’s conjugated backbone exhibits ultrastrong alkyne Raman signals (~104× stronger than conventional probes). Functionalized PDDA derivatives enable organelle-specific imaging in aqueous environments. Host-guest polymerization strategies enhance water solubility and biocompatibility, allowing real-time tracking of cellular processes without interfering with native biochemistry .

Methodological Considerations

Q. What challenges arise in synthesizing this compound derivatives, and how are they addressed?

Key challenges include controlling stereochemistry and preventing side reactions (e.g., polymerization). Strategies involve:

- Protecting groups : Temporary protection of carboxylic acids during diyne formation.

- Chiral auxiliaries : Use of enantiopure precursors for stereocontrol .

Q. How do structural modifications impact the environmental stability of PDDA?

Substituents like alkyl chains or aromatic groups alter PDDA’s crystallinity and π-conjugation, affecting degradation rates. Unmodified PDDA degrades fastest, while hydrophobic derivatives exhibit delayed photooxidation. Stability in dark, anaerobic conditions (e.g., storage) is maintained for >6 months .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.